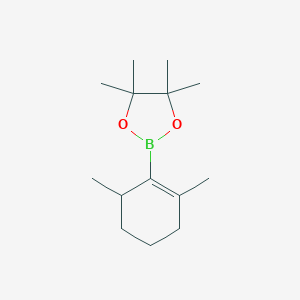

2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 448211-43-6) is a boronic ester derivative characterized by a cyclohexenyl substituent and a pinacol boronate group. This compound belongs to the class of 1,3,2-dioxaborolanes, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks. Its structure features a 2,6-dimethyl-substituted cyclohexene ring, which introduces steric hindrance and electronic modulation, impacting reactivity and stability. The compound is commercially available from multiple suppliers with purities ranging from 84.9% to 98%, depending on the vendor .

Properties

IUPAC Name |

2-(2,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h10H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXSXQZWUPLVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The palladium-catalyzed Miyaura borylation is the most efficient route for synthesizing this compound. It involves the reaction of 3-chloro-5,5-dimethylcyclohex-2-en-1-one with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst, phosphine ligand, and base. The mechanism proceeds via oxidative addition of the chloro-substrate to palladium(0), followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic ester.

Standard Procedure and Optimization

A representative procedure involves charging a Schlenk tube with B₂Pin₂ (1.1 equiv), Pd(OAc)₂ (5 mol%), Xphos ligand (20 mol%), and NaOAc (1.5 equiv) in tetrahydrofuran (THF). After degassing, 3-chloro-5,5-dimethylcyclohex-2-en-1-one is added, and the mixture is stirred at 70°C for 12 hours. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 50:1), yielding 80–99% of the target compound.

Table 1: Solvent and Temperature Optimization for Palladium-Catalyzed Borylation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 70 | 99 |

| Toluene | 70 | 91 |

| Ethanol | 70 | 25* |

| THF | 70 | 95 |

| THF | 50 | 41 |

| THF | 80 | 90 |

*Ethanol led to ethoxy-substituted byproducts due to nucleophilic displacement.

Key findings:

-

THF at 70°C balances reactivity and selectivity, minimizing side reactions.

-

Xphos ligand outperforms Sphos in preventing palladium aggregation and enhancing catalytic turnover.

-

NaOAc is optimal for neutralizing HCl generated during the reaction, avoiding ligand decomposition.

Organometallic Approaches via Lithium Intermediates

Lithium-Halogen Exchange Strategy

An alternative method employs lithium-halogen exchange followed by boronate quenching. For example, 2-bromo-2,6-dimethylcyclohex-1-ene reacts with n-butyllithium (n-BuLi) at −78°C, generating a lithium intermediate that reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 2: Representative Organometallic Synthesis

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 2-Bromo-2,6-dimethylcyclohex-1-ene | n-BuLi, THF, −78°C | 12 h, room temperature | 86 |

| 1-Bromo-3-(trifluoromethyl)benzene | n-BuLi, THF, −78°C | 12 h, room temperature | 51 |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are often employed.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Alkenylboronates

One of the primary applications of this compound is in the synthesis of alkenylboronates through palladium-catalyzed reactions . This method is significant for producing compounds that are useful in further synthetic transformations in organic chemistry. The dioxaborolane moiety acts as a boron source which can be easily manipulated to introduce alkenyl groups into various substrates .

Cross-Coupling Reactions

The compound is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to form stable intermediates makes this compound a valuable reagent in these processes .

Case Study 1: Application in Medicinal Chemistry

Research has demonstrated the effectiveness of using 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate in the synthesis of bioactive compounds. For instance, studies have shown that derivatives formed from this compound exhibit promising biological activity against certain cancer cell lines. This highlights its potential role in drug discovery and development .

Case Study 2: Environmental Chemistry

Another area of research involves the use of this compound in environmental chemistry for the remediation of pollutants. Its boron content allows for interactions with various environmental contaminants, facilitating their transformation or removal from ecosystems. This application is still under investigation but offers a novel approach to addressing environmental challenges .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Alkenylboronates | Used as a boron source in palladium-catalyzed reactions | Efficient formation of alkenyl groups |

| Cross-Coupling Reactions | Facilitates carbon-carbon bond formation | Essential for complex molecule synthesis |

| Medicinal Chemistry | Intermediate for bioactive compounds | Potential anti-cancer properties |

| Environmental Chemistry | Interaction with pollutants | Innovative remediation strategies |

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Chloro and methoxy substituents on the phenyl ring (e.g., compound in Table 1, row 1) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions . Fluorine substituents (row 2) increase stability and alter π-π stacking interactions in medicinal agents .

- Steric Effects : Cyclohexenyl derivatives with additional methyl groups (e.g., 3,3,5,5-tetramethylcyclohexene) exhibit reduced reactivity in cross-coupling due to steric hindrance around the boron center .

- Functional Group Diversity : Alkenyl-substituted dioxaborolanes (row 4) are pivotal in polymer chemistry, enabling controlled radical polymerization .

Aromatic vs. Aliphatic Substituents

- Aromatic Derivatives : Phenyl-substituted dioxaborolanes (e.g., dichloro-dimethoxy variant) are prevalent in drug discovery. For instance, the dichloro-dimethoxy derivative (CAS: -) was used to synthesize methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate, a precursor for anticancer agents .

- Aliphatic Derivatives : Cyclohexenyl and alkenyl variants (e.g., ethenyl-substituted dioxaborolane) are favored in materials science. Their lower steric demand allows efficient participation in Pd-catalyzed couplings .

Halogenated vs. Non-Halogenated Derivatives

- Halogenated Compounds : Chloro and fluoro substituents improve oxidative stability and tune electronic properties. For example, the dichloro-dimethoxy derivative shows a 92% yield in Suzuki-Miyaura couplings under mild conditions (90°C, 2 h) .

- Non-Halogenated Compounds: Methyl- and ethyl-substituted dioxaborolanes (e.g., 2-cyclohexyl variant, CAS: 87100-15-0) are less reactive but offer superior shelf life due to reduced sensitivity to moisture .

Biological Activity

2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-08-5) is a boronic ester compound that has garnered attention in various fields including organic synthesis and medicinal chemistry. This article delves into its biological activity, applications in research, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.16 g/mol. It features a dioxaborolane ring structure which is known for its reactivity in forming carbon-boron bonds.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 287944-08-5 |

| Molecular Weight | 236.16 g/mol |

| Purity | ≥97% |

The biological activity of this compound primarily stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boron atom acts as a Lewis acid facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This mechanism is crucial in drug development and material science.

Applications in Research

This compound is utilized in several significant areas:

- Organic Synthesis : It serves as a reagent in cross-coupling reactions to create various organic compounds.

- Medicinal Chemistry : Its role in developing boron-containing drugs has been explored extensively.

- Cancer Treatment : Investigated for potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron compounds.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the efficacy of boron-containing compounds in BNCT. The findings indicated that compounds similar to this compound demonstrated enhanced tumor selectivity and reduced toxicity compared to traditional chemotherapeutics .

Mechanistic Insights

Research has shown that the interaction of this compound with palladium catalysts leads to efficient transmetalation processes. A detailed mechanistic study highlighted that the dioxaborolane ring stabilizes intermediates during the coupling reactions which enhances reaction yields .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.